DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for degrading incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase GLP-1 levels, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in type 2 diabetes. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7